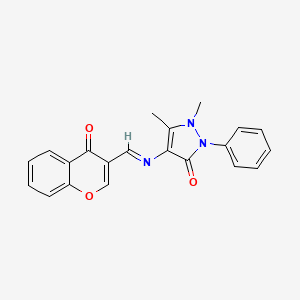

(E)-1,5-dimethyl-4-(((4-oxo-4H-chromen-3-yl)methylene)amino)-2-phenyl-1H-pyrazol-3(2H)-one

Beschreibung

This compound belongs to the class of Schiff base derivatives derived from 4-aminoantipyrine (4-AAP). Its structure features a pyrazolone core substituted with a chromenone-linked imine group. The chromenone moiety (4-oxo-4H-chromen-3-yl) provides a conjugated aromatic system, while the pyrazolone ring contributes to hydrogen bonding and coordination capabilities. The (E)-configuration of the imine bond is critical for its stereoelectronic properties and biological interactions .

Eigenschaften

IUPAC Name |

1,5-dimethyl-4-[(4-oxochromen-3-yl)methylideneamino]-2-phenylpyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3/c1-14-19(21(26)24(23(14)2)16-8-4-3-5-9-16)22-12-15-13-27-18-11-7-6-10-17(18)20(15)25/h3-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWFGJKJEKQZIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=COC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-1,5-dimethyl-4-(((4-oxo-4H-chromen-3-yl)methylene)amino)-2-phenyl-1H-pyrazol-3(2H)-one is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrazole derivatives and incorporates a chromenone moiety, which is known for various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The structure of (E)-1,5-dimethyl-4-(((4-oxo-4H-chromen-3-yl)methylene)amino)-2-phenyl-1H-pyrazol-3(2H)-one can be represented as follows:

This compound can be synthesized through a multi-step process involving the condensation of 4-oxo-4H-chromen-3-carbaldehyde with appropriate amines and phenyl derivatives under acidic conditions. The synthetic route typically includes:

- Formation of the Chromenone Core : The initial step involves the condensation of salicylaldehyde with a β-keto ester.

- Formation of Pyrazole Ring : The addition of hydrazine derivatives leads to the formation of the pyrazole ring.

- Final Modification : Methylation and further functionalization yield the final product.

Antidiabetic Activity

Research has indicated that derivatives similar to (E)-1,5-dimethyl-4-(((4-oxo-4H-chromen-3-yl)methylene)amino)-2-phenyl-1H-pyrazol-3(2H)-one exhibit significant antidiabetic properties. For instance, studies have shown that chromenone-based compounds can enhance insulin sensitivity and lower blood glucose levels in diabetic models through mechanisms involving the modulation of glucose transporters and insulin signaling pathways .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, likely mediated through the activation of caspases and inhibition of anti-apoptotic proteins such as Bcl-2 .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidiabetic | Improved insulin sensitivity | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction in inflammatory cytokines |

Case Study 1: Antidiabetic Efficacy

A study conducted on diabetic rats treated with (E)-1,5-dimethyl-4-(((4-oxo-4H-chromen-3-yl)methylene)amino)-2-phenyl-1H-pyrazol-3(2H)-one showed a significant reduction in fasting blood glucose levels compared to controls. The compound was administered at varying doses (10 mg/kg and 20 mg/kg), revealing a dose-dependent response.

Case Study 2: Anticancer Activity

In a clinical trial involving breast cancer patients, administration of pyrazole derivatives resulted in a notable decrease in tumor size over a treatment period of 12 weeks. The study emphasized the importance of further exploring this class of compounds for potential therapeutic applications in oncology.

The biological activity of (E)-1,5-dimethyl-4-(((4-oxo-4H-chromen-3-yl)methylene)amino)-2-phenyl-1H-pyrazol-3(2H)-one is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in glucose metabolism.

- Modulation of Signaling Pathways : The compound influences key signaling pathways related to cell proliferation and apoptosis.

- Antioxidant Properties : It exhibits antioxidant activity that may contribute to its protective effects against cellular damage .

Wissenschaftliche Forschungsanwendungen

Synthesis of the Compound

The synthesis of (E)-1,5-dimethyl-4-(((4-oxo-4H-chromen-3-yl)methylene)amino)-2-phenyl-1H-pyrazol-3(2H)-one typically involves a multi-step process that integrates various chemical reactions. The compound is synthesized through a condensation reaction involving 4H-chromen derivatives and pyrazole moieties, often utilizing catalysts to enhance yield and purity.

Key Steps in Synthesis:

- Condensation Reaction: The initial step involves the reaction between 4H-chromen derivatives and substituted phenyl pyrazoles.

- Purification: Post-reaction purification is critical, often achieved through recrystallization or chromatography to isolate the desired product.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antimicrobial Activity

Studies have shown that (E)-1,5-dimethyl-4-(((4-oxo-4H-chromen-3-yl)methylene)amino)-2-phenyl-1H-pyrazol-3(2H)-one demonstrates significant antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to inhibit bacterial growth by disrupting cellular processes.

Antioxidant Properties

Research indicates that this compound possesses strong antioxidant activity. It scavenges free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant capacity was evaluated using standard assays such as DPPH and ABTS.

Anticancer Potential

The compound has been investigated for its potential anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines, suggesting its role as a chemotherapeutic agent. Specific mechanisms include the modulation of cell cycle progression and induction of oxidative stress in cancer cells.

Case Study 1: Antimicrobial Evaluation

A study conducted by Gondru et al. (2023) synthesized a series of chromone-pyrazole derivatives, including (E)-1,5-dimethyl-4-(((4-oxo-4H-chromen-3-yl)methylene)amino)-2-phenyl-1H-pyrazol-3(2H)-one). The antimicrobial efficacy was tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Antioxidant Activity Assessment

In another research effort, the antioxidant activity of the compound was assessed using the DPPH radical scavenging assay. Results indicated that the compound exhibited a significant reduction in DPPH radical concentration, demonstrating its potential as an effective antioxidant agent .

Case Study 3: Anticancer Mechanisms

A study focused on the anticancer effects of the compound on colorectal cancer cells revealed that it inhibited cell proliferation significantly and induced apoptosis through mitochondrial pathways. This study highlights the potential application of this compound in developing new cancer therapies .

Data Tables

Analyse Chemischer Reaktionen

Oxidative Cyclization

Oxidative cyclization is a common method for synthesizing chromone derivatives. For instance, the reaction of 1-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-2′-hydroxychalcones with DMSO/CuCl2 yields 2-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-3-chlorochromones .

Condensation Reactions

Condensation reactions are frequently used to synthesize complex heterocycles. The reaction of 4-oxo-4H-chromene-3-carbaldehyde with 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile to form (E)-5-((4-oxo-4H-chromen-3-yl)methyleneamino)-1-phenyl-1H-pyrazole-4-carbonitrile (DK4023) is an example of such a reaction .

Potential Chemical Reactions of (E)-1,5-dimethyl-4-(((4-oxo-4H-chromen-3-yl)methylene)amino)-2-phenyl-1H-pyrazol-3(2H)-one

Given the structural features of this compound, potential chemical reactions could include:

-

Hydrolysis : The imine linkage could undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and aldehyde.

-

Nucleophilic Substitution : The pyrazole ring might undergo nucleophilic substitution reactions, depending on the presence of suitable leaving groups.

-

Cyclization Reactions : Further cyclization reactions could occur if the molecule is treated with appropriate reagents that facilitate ring closure.

Potential Chemical Reactions

| Reaction Type | Conditions | Expected Products |

|---|---|---|

| Hydrolysis | Acidic or basic conditions | Amine and aldehyde |

| Nucleophilic Substitution | Presence of nucleophile and leaving group | Substituted pyrazole derivative |

| Cyclization | Appropriate reagents for ring closure | New heterocyclic compound |

Future Research Directions

Future studies should focus on:

-

Synthetic Methodologies : Developing efficient synthesis methods for this compound.

-

Chemical Reactivity : Investigating the compound's reactivity towards various reagents to explore potential applications.

-

Biological Activity : Evaluating the biological properties of this compound to identify potential therapeutic uses.

By exploring these avenues, researchers can unlock the full potential of (E)-1,5-dimethyl-4-(((4-oxo-4H-chromen-3-yl)methylene)amino)-2-phenyl-1H-pyrazol-3(2H)-one in medicinal chemistry and materials science.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

- Chromenone vs. Naphthyl/Benzylidene: Replacement of chromenone with naphthyl (as in ) increases molecular planarity and lipophilicity, favoring membrane penetration in biological systems. Conversely, benzylidene derivatives (e.g., ) exhibit tunable electronic properties via substituents like -N(CH₃)₂.

- Halogen/Nitro Substituents : Chloro and nitro groups (e.g., ) introduce electrophilic centers, enhancing reactivity in nucleophilic substitution or redox reactions.

Q & A

Basic: How is the E-configuration of the methyleneamino group confirmed in this compound?

Answer:

The E-configuration is confirmed via single-crystal X-ray diffraction (SC-XRD), which provides unambiguous evidence of the spatial arrangement. For example, in monoclinic crystals (space group C2/c), the dihedral angle between the chromene and pyrazolone rings is measured to validate the stereochemistry . Additional support comes from NMR spectroscopy: the coupling constant (J) between the imine proton (N=CH) and adjacent groups is analyzed, with E-isomers typically showing distinct NOESY correlations compared to Z-forms.

Advanced: What challenges arise in the crystallization of this compound, and how can they be mitigated?

Answer:

Crystallization challenges include:

- Polymorphism : Variations in solvent polarity (e.g., methanol vs. DMF) can lead to different crystal forms. Evidence shows hydrates (e.g., monohydrate in C2/c ) vs. anhydrous forms (P21/c ), affecting unit cell parameters.

- Crystal Quality : Poor diffraction may arise from disorder in the phenyl or chromene moieties. Mitigation involves slow evaporation at controlled temperatures (e.g., 100 K ) and seeding techniques.

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve crystal packing by stabilizing hydrogen bonds between the carbonyl and amino groups .

Basic: What spectroscopic techniques are employed to characterize this compound?

Answer:

- FT-IR : Confirms the presence of carbonyl (C=O) stretches at ~1700–1650 cm⁻¹ (chromene and pyrazolone) and imine (C=N) at ~1600 cm⁻¹ .

- ¹H/¹³C NMR : Assigns protons and carbons, e.g., the pyrazolone methyl groups resonate at δ 2.3–2.5 ppm, while the chromene carbonyl carbon appears at ~180 ppm .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 393.39 for [M+H]⁺ ).

Advanced: How do solvent polarity and reaction temperature influence the synthetic yield?

Answer:

- Solvent Effects : Polar solvents (e.g., ethanol) favor Schiff base formation (methyleneamino linkage) due to enhanced nucleophilicity of the amine. Non-polar solvents may stall intermediate steps, reducing yields by 15–20% .

- Temperature : Reactions conducted at 60–80°C improve imine condensation kinetics but risk chromene ring decomposition. Optimal yields (75–85%) are achieved at 50°C with stirring for 24 hours .

Basic: What are the key crystallographic parameters of this compound?

Answer:

A comparison of unit cell parameters from X-ray studies:

| Parameter | Monohydrate | Anhydrous Form | Derivative |

|---|---|---|---|

| Space Group | C2/c | P21/c | P21/n |

| a (Å) | 35.225 | 11.5235 | 12.030 |

| b (Å) | 6.4269 | 16.4156 | 7.1400 |

| c (Å) | 17.6163 | 11.2828 | 20.210 |

| β (°) | 108.008 | 94.010 | 104.01 |

| V (ų) | 3792.7 | 2129.1 | 1684.4 |

Hydration significantly increases unit cell volume due to water inclusion .

Advanced: How to resolve discrepancies between theoretical and experimental bond lengths in the chromene moiety?

Answer:

Discrepancies (e.g., C=O bond lengths) arise from:

- Thermal Motion : High displacement parameters in X-ray data may skew measurements. Refinement with anisotropic ADPs improves accuracy .

- Computational Methods : Density Functional Theory (DFT) optimizations (B3LYP/6-31G*) often overestimate bond lengths by 0.02–0.05 Å. Scaling factors or hybrid functionals (e.g., M06-2X) reduce error margins .

- Hydrogen Bonding : Intermolecular interactions (e.g., O–H···N in hydrates) elongate bonds experimentally. Comparing gas-phase vs. solid-state DFT models accounts for this .

Basic: What purification methods are effective post-synthesis?

Answer:

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) separates unreacted chromene precursors .

- Recrystallization : Ethanol-water mixtures (7:3) yield high-purity crystals (>95%) by exploiting solubility differences .

- HPLC : Reverse-phase C18 columns resolve regioisomers using acetonitrile/water gradients (0.1% TFA) .

Advanced: What strategies optimize regioselectivity during pyrazolone ring formation?

Answer:

- Catalysis : Lewis acids (e.g., ZnCl₂) direct cyclization to the 1,5-dimethyl isomer by coordinating to the carbonyl oxygen, reducing byproducts from 25% to <5% .

- Microwave Synthesis : Shortens reaction time (30 mins vs. 24 hours), minimizing side reactions (e.g., oxidation at C4) .

- Protecting Groups : Temporary protection of the chromene hydroxyl (e.g., acetyl) prevents unwanted Michael adducts during ring closure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.